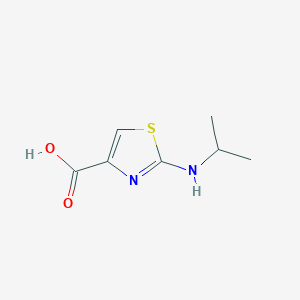

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is a chemical compound. It is a derivative of isopropylamine, which is an organic compound and an amine . It is a hygroscopic colorless liquid with an ammonia-like odor . It is miscible with water and flammable . It is a valuable intermediate in the chemical industry .

Scientific Research Applications

Inhibitory Activity in Carcinogenesis Prevention

The compound has been found to have inhibitory activity for 11β-HSD1 and 11β-HSD2 . These enzymes play a role in tumor cell proliferation and differentiation . Therefore, the compound’s inhibitory activity could have a significant impact on the formation and course of tumors, making it a potential pharmaceutical for supporting anti-cancer therapy .

Organic Synthesis

The compound could be a potential building block for the synthesis of more complex molecules with desired properties. Its pyridine ring, nitrile group, and isopropylamine substituent could influence the molecule’s solubility and reactivity.

Nucleophilic Substitution Reactions

The compound’s nitrile group (CN) can be susceptible to nucleophilic substitution reactions. The rate and product of this reaction will depend on the specific nucleophile involved.

Condensation Reactions

Material Science Applications

The properties of the compound, such as its conductivity or self-assembly behavior, could be of interest for material science applications. However, there is currently a lack of information on this front.

Therapeutic Uses

Given that amino acids play several roles in the body and are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules , it is possible that the compound, which contains an isopropylamino group, could have therapeutic uses. However, more research is needed in this area .

Mechanism of Action

Mode of Action

The exact mode of action of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is possible that this compound could influence amino acid metabolism, as suggested by some studies . .

Pharmacokinetics

Based on the general characteristics of similar compounds, it can be hypothesized that this compound may have specific pharmacokinetic properties that affect its bioavailability

Result of Action

It is likely that this compound exerts its effects by interacting with its targets and influencing various cellular processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of this compound . .

properties

IUPAC Name |

2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4(2)8-7-9-5(3-12-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULGNRJQYKBQCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474592 |

Source

|

| Record name | 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

760934-24-5 |

Source

|

| Record name | 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)

![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)

![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)